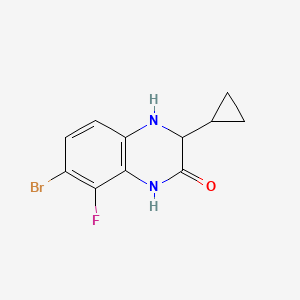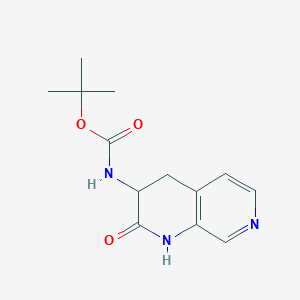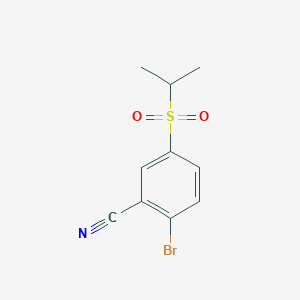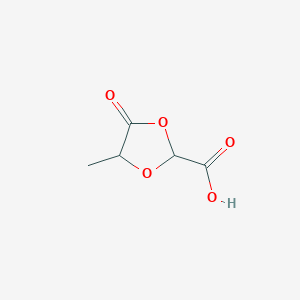![molecular formula C17H26N2O3 B13940548 3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an N-hydroxycarbamimidoyl group, a propionic acid moiety, and a tert-butyl ester group. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the N-hydroxycarbamimidoyl group: This can be achieved through the reaction of a suitable amine with hydroxylamine under acidic conditions.
Introduction of the propionic acid moiety: This step involves the coupling of the N-hydroxycarbamimidoyl intermediate with a propionic acid derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The N-hydroxycarbamimidoyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the N-hydroxycarbamimidoyl group can yield the corresponding amine.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Free carboxylic acid.
Aplicaciones Científicas De Investigación
3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester has several applications in scientific research:
Biology: The compound’s unique functional groups make it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester involves its interaction with specific molecular targets. The N-hydroxycarbamimidoyl group can act as a ligand for metal ions, facilitating catalytic reactions. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets such as enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds share the N-hydroxycarbamimidoyl group and have similar reactivity and applications.
tert-Butyl esters of other carboxylic acids: These compounds share the ester functional group and are used in similar synthetic applications.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its utility as a building block in complex molecule synthesis make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C17H26N2O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-ethyl-4-(N'-hydroxycarbamimidoyl)-6-methylphenyl]propanoate |
InChI |
InChI=1S/C17H26N2O3/c1-6-12-10-13(16(18)19-21)9-11(2)14(12)7-8-15(20)22-17(3,4)5/h9-10,21H,6-8H2,1-5H3,(H2,18,19) |
Clave InChI |
XRKMEAGBLSAHAA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1)C(=NO)N)C)CCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine](/img/structure/B13940520.png)


![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)




